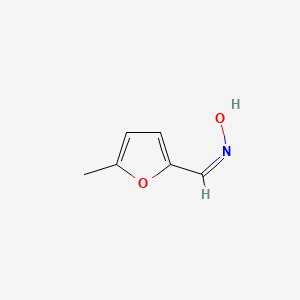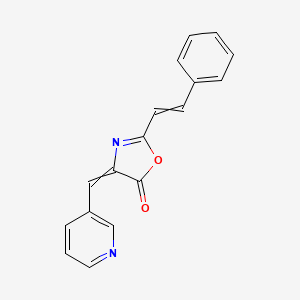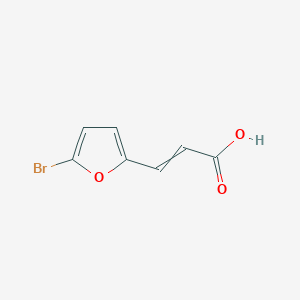
4-Cyanomethyl-2,6-dimethylpyridine
Descripción general
Descripción
4-Cyanomethyl-2,6-dimethylpyridine is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol. It is a derivative of pyridine, featuring a cyano group (-CN) attached to the methyl group at the 4-position and two additional methyl groups at the 2- and 6-positions of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Cyanomethyl-2,6-dimethylpyridine can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyanomethyl-2,6-dimethylpyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, with nucleophiles such as ammonia or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the cyano group can produce 4-aminomethyl-2,6-dimethylpyridine.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Cyanomethyl-2,6-dimethylpyridine has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Cyanomethyl-2,6-dimethylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparación Con Compuestos Similares
2,6-Dimethylpyridine
4-Cyanopyridine
3-Cyanomethylpyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-5-9(3-4-10)6-8(2)11-7/h5-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXQBOOZPRXUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926609 | |
| Record name | (2,6-Dimethylpyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130138-46-4 | |
| Record name | (2,6-Dimethylpyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7809369.png)
![1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B7809386.png)
![1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809391.png)
![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809397.png)
![Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B7809399.png)
![4-Chloro-2-methylbenzo[d]thiazol-5-amine](/img/structure/B7809407.png)
![2-(Methylthio)benzo[d]thiazole-6-carbonitrile](/img/structure/B7809415.png)

![1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone](/img/structure/B7809441.png)
![4-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B7809443.png)
![4-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B7809451.png)
